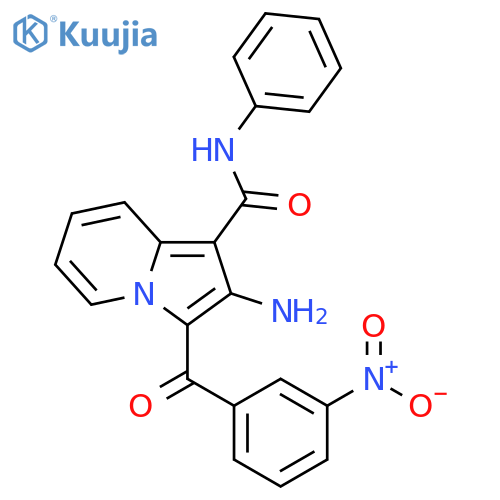Cas no 906162-42-3 (2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide)

906162-42-3 structure
商品名:2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
CAS番号:906162-42-3
MF:C22H16N4O4
メガワット:400.38684463501
CID:5495839
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
-
- インチ: 1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28)
- InChIKey: IICQKAHGFSJYJN-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=CC=C2)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=CC([N+]([O-])=O)=C2)=C1N
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2633-0040-25mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2633-0040-2mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2633-0040-20mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2633-0040-3mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| A2B Chem LLC | BA81456-1mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 1mg |
$245.00 | 2024-05-20 | ||
| A2B Chem LLC | BA81456-5mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 5mg |
$272.00 | 2024-05-20 | ||
| A2B Chem LLC | BA81456-100mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 100mg |
$697.00 | 2024-05-20 | ||
| Life Chemicals | F2633-0040-5μmol |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2633-0040-50mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2633-0040-75mg |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
906162-42-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
906162-42-3 (2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide) 関連製品
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
